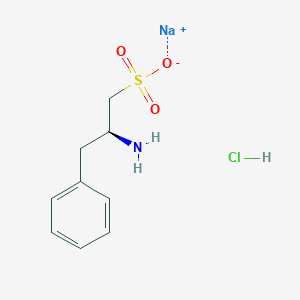
Sodium (S)-2-amino-3-phenylpropane-1-sulfonate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (S)-2-amino-3-phenylpropane-1-sulfonate hydrochloride is a chemical compound with a complex structure that includes an amino group, a phenyl group, and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-2-amino-3-phenylpropane-1-sulfonate hydrochloride typically involves multiple steps, starting from basic organic compounds. One common method involves the reaction of (S)-2-amino-3-phenylpropane-1-sulfonic acid with sodium hydroxide to form the sodium salt. This is followed by the addition of hydrochloric acid to obtain the hydrochloride form. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of ion exchange resins and other purification techniques is common to remove impurities and achieve the desired chemical composition .
Chemical Reactions Analysis
Types of Reactions
Sodium (S)-2-amino-3-phenylpropane-1-sulfonate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
Sodium (S)-2-amino-3-phenylpropane-1-sulfonate hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of Sodium (S)-2-amino-3-phenylpropane-1-sulfonate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Sodium hypochlorite
- Sodium chloride
- Sodium chlorite
- Sodium chlorate
- Sodium perchlorate
Uniqueness
Sodium (S)-2-amino-3-phenylpropane-1-sulfonate hydrochloride is unique due to its specific structure, which includes an amino group, a phenyl group, and a sulfonate group. This combination of functional groups provides distinct chemical properties and reactivity compared to other sodium salts. Its applications in various fields further highlight its uniqueness and versatility .
Properties
Molecular Formula |
C9H13ClNNaO3S |
|---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
sodium;(2S)-2-amino-3-phenylpropane-1-sulfonate;hydrochloride |
InChI |
InChI=1S/C9H13NO3S.ClH.Na/c10-9(7-14(11,12)13)6-8-4-2-1-3-5-8;;/h1-5,9H,6-7,10H2,(H,11,12,13);1H;/q;;+1/p-1/t9-;;/m0../s1 |
InChI Key |
FUKFSPQLSKCOSZ-WWPIYYJJSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CS(=O)(=O)[O-])N.[Na+].Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS(=O)(=O)[O-])N.[Na+].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















